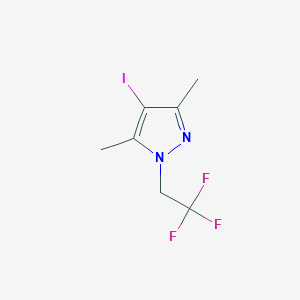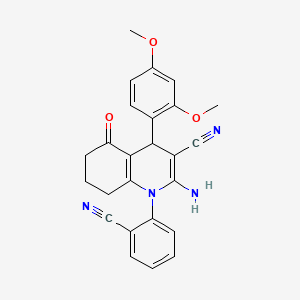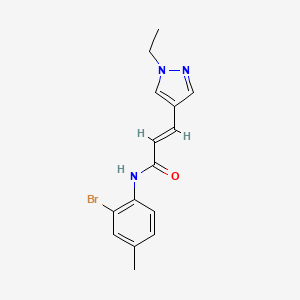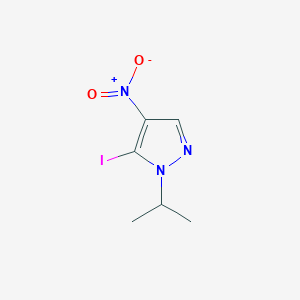
4-iodo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of iodine, methyl groups, and a trifluoroethyl group, making it a unique and potentially useful molecule in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a suitable 1,3-diketone with hydrazine or its derivatives to form the pyrazole ring.
Introduction of Methyl Groups: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Addition of Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution using a trifluoroethyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the iodine atom can yield the corresponding hydrogenated pyrazole.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles like sodium azide, thiols, or amines in the presence of a base.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Hydrogenated pyrazole.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用機序
4-ヨード-3,5-ジメチル-1-(2,2,2-トリフルオロエチル)-1H-ピラゾールの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。トリフルオロエチル基は、化合物の親油性を高め、細胞膜を透過して細胞内標的に到達する能力を高める可能性があります。
類似化合物:
4-ヨード-3,5-ジメチル-1H-ピラゾール: トリフルオロエチル基がなく、親油性が低くなります。
3,5-ジメチル-1-(2,2,2-トリフルオロエチル)-1H-ピラゾール: ヨウ素原子がなく、反応性と生物活性が変わる可能性があります。
4-ヨード-1-(2,2,2-トリフルオロエチル)-1H-ピラゾール: メチル基がなく、立体特性と反応性に影響を与える可能性があります。
ユニークさ: 4-ヨード-3,5-ジメチル-1-(2,2,2-トリフルオロエチル)-1H-ピラゾールにはヨウ素原子とトリフルオロエチル基の両方が存在するため、化学的および生物学的に独特の特性を持つユニークな化合物となっています。
特性
分子式 |
C7H8F3IN2 |
|---|---|
分子量 |
304.05 g/mol |
IUPAC名 |
4-iodo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole |
InChI |
InChI=1S/C7H8F3IN2/c1-4-6(11)5(2)13(12-4)3-7(8,9)10/h3H2,1-2H3 |
InChIキー |
KFESYPLQCOWEEY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B10904827.png)
![Methyl 3-(2-benzyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10904834.png)
![Methyl 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10904843.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10904848.png)

![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-5-fluoroaniline](/img/structure/B10904855.png)

![1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10904878.png)
![Methyl 6-(furan-2-yl)-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10904885.png)

![ethyl (2E)-5-(4-bromophenyl)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10904896.png)
![5-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10904903.png)

